Mn(II)-DO3A (sodium)

Description

BenchChem offers high-quality Mn(II)-DO3A (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mn(II)-DO3A (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

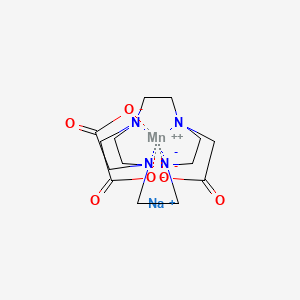

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H22MnN4NaO6- |

|---|---|

Molecular Weight |

420.28 g/mol |

IUPAC Name |

sodium;2-[4,7-bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;manganese(2+) |

InChI |

InChI=1S/C14H25N4O6.Mn.Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);;/q-1;+2;+1/p-3 |

InChI Key |

OVRMTVHRWWZGAL-UHFFFAOYSA-K |

Canonical SMILES |

C1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of the Mn(II)-DO3A Sodium Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing interest in manganese-based contrast agents for Magnetic Resonance Imaging (MRI) has propelled research into the characterization of various Mn(II) complexes. Among these, the Mn(II)-DO3A sodium complex (where DO3A stands for 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) has emerged as a subject of significant investigation. This technical guide provides an in-depth overview of the characterization of the Mn(II)-DO3A sodium complex, detailing its physicochemical properties, synthesis, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel imaging agents.

Physicochemical Properties

The Mn(II)-DO3A complex exhibits a range of physicochemical properties that are crucial for its potential application as an MRI contrast agent. These properties, including thermodynamic stability, kinetic inertness, and relaxivity, are summarized below.

Table 1: Thermodynamic Stability and Kinetic Inertness of Mn(II)-DO3A

| Parameter | Value | Conditions | Reference |

| Thermodynamic Stability | |||

| log KMnL | 19.4 | 0.1 M Me4NCl | [1] |

| pMn | 8.86 | I = 0.15 M NaCl, 25 °C | [2] |

| Kinetic Inertness | |||

| Acid Catalyzed Dissociation Rate (k1) | 0.45 M-1s-1 | - | [2] |

Note: pMn is defined as the negative logarithm of the free Mn(II) concentration at pH 7.4 with [Mn]tot = 1 µM and [L]tot = 10 µM.

Table 2: Relaxivity of Mn(II)-DO3A

| Magnetic Field Strength (T) | Frequency (MHz) | r1 (mM-1s-1) | Conditions | Reference |

| - | 20 | 1.30 | - | [2] |

The heptadentate nature of the DO3A ligand leads to a seven-coordinate Mn(II) complex.[3] This coordination geometry results in the absence of a coordinated inner-sphere water molecule (q=0).[4][5] Consequently, the relaxivity of the Mn(II)-DO3A complex is relatively low and primarily originates from second and outer-sphere contributions.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the DO3A ligand and the Mn(II)-DO3A complex, as well as for the key experiments used in its characterization.

Synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A)

The synthesis of the DO3A ligand is a multi-step process that begins with the preparation of the cyclen (1,4,7,10-tetraazacyclododecane) macrocycle, followed by the selective alkylation of three of its four nitrogen atoms.

Caption: Workflow for the synthesis of the DO3A ligand.

Protocol:

-

Synthesis of Cyclen: The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) can be achieved through various established methods, such as the Richman-Atkins synthesis. This typically involves the reaction of triethylenetetramine with a suitable cyclizing agent.

-

Selective Protection: To achieve selective trisubstitution, one of the four nitrogen atoms of the cyclen ring is protected. This can be accomplished using a suitable protecting group, such as a tosyl or Boc group.

-

Carboxymethylation: The three unprotected secondary amine groups are then alkylated with a haloacetic acid, typically bromoacetic acid, in an aqueous basic solution. The pH is maintained at a high level (around 11.3) using a base like sodium hydroxide. The reaction is carried out at an elevated temperature (e.g., 45°C) for several hours.

-

Hydrolysis and Deprotection: Following the alkylation, the reaction mixture is heated at a higher temperature (e.g., 80°C) to facilitate the hydrolysis of any ester intermediates and to ensure the complete formation of the carboxylate groups. If a protecting group was used, a subsequent deprotection step is carried out under appropriate conditions (e.g., acidic conditions for a Boc group).

-

Purification: The final DO3A ligand is purified, for example, by precipitation from the reaction mixture by adjusting the pH and then recrystallization or by chromatographic methods.

Synthesis of Mn(II)-DO3A Sodium Complex

The complexation of Mn(II) with the DO3A ligand is a straightforward reaction.

References

- 1. A Neutral and Stable Macrocyclic Mn(II) Complex for MRI Tumor Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cost-nectar.eu [cost-nectar.eu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Unveiling the Stability of Mn(II)-DO3A Chelates: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of chelating agents is paramount for the design of safe and effective metal-based diagnostic and therapeutic agents. This in-depth technical guide focuses on the core principles governing the thermodynamic stability of Manganese(II) complexed with the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A).

Manganese(II) complexes are gaining significant interest as potential alternatives to gadolinium-based contrast agents for magnetic resonance imaging (MRI) due to concerns about gadolinium deposition in the body. The high spin d5 electronic configuration of Mn(II) results in a lack of ligand-field stabilization energy, which can lead to lower thermodynamic stability compared to other divalent transition metals like zinc. Therefore, a thorough understanding and quantification of the stability of Mn(II) chelates are crucial to prevent the in vivo release of potentially toxic free Mn(II) ions.

Quantitative Analysis of Thermodynamic Stability

The thermodynamic stability of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium. It is quantified by the stability constant (K) or, more commonly, its logarithmic form (log K). A higher log K value indicates a more stable complex and less dissociation of the metal ion.

For Mn(II)-DO3A, the stability constant (log KMnL) has been reported to be 19.4 when measured in a 0.1 M Me4NCl medium.[1] This high value signifies a strong affinity of the DO3A ligand for the Mn(II) ion, forming a stable complex. The stability of Mn(II) chelates is influenced by the ligand's structure, including its denticity and the nature of the donor atoms. Macrocyclic ligands like DO3A generally form more stable and inert complexes compared to their linear counterparts due to the macrocyclic effect.[2]

For comparative purposes, the stability constants for Mn(II) with other relevant macrocyclic ligands are presented in the table below.

| Ligand | log KMnL | Ionic Strength (M) | Reference |

| DO3A | 19.4 | 0.1 (Me4NCl) | [1] |

| DOTA | 19.89 | Not Specified | [2] |

| NOTA | 14.9 | Not Specified | [2] |

This table summarizes the reported thermodynamic stability constants for Mn(II) complexes with DO3A and other common macrocyclic chelating agents. Me4NCl denotes tetramethylammonium chloride.

Protonation Constants of DO3A

The stability of a metal complex in solution is also highly dependent on the pH, which influences the protonation state of the ligand. The protonation constants (log KiH) describe the affinity of the ligand's donor atoms for protons. The DO3A ligand has multiple protonation sites: the nitrogen atoms of the macrocyclic ring and the oxygen atoms of the carboxylate arms. Understanding these constants is essential for determining the conditional stability of the Mn(II)-DO3A complex at a specific pH, such as physiological pH (7.4).

While specific protonation constants for DO3A from the direct search results are limited, studies on similar DO3A-derived ligands provide insight into the protonation behavior. For instance, the protonation of the macrocyclic nitrogen and carboxylate oxygen atoms typically occurs in a stepwise manner.[3]

Experimental Protocols for Determining Stability Constants

The accurate determination of stability constants is fundamental to assessing the potential of a chelating agent for in vivo applications. Potentiometric titration is a widely used and reliable method for this purpose.

Potentiometric Titration

Principle: This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a function of the volume of a standard basic solution (e.g., NaOH) added. The resulting titration curve provides information about the protonation of the ligand and the formation of the metal complex. By analyzing the shape of the titration curve, the protonation constants of the ligand and the stability constant of the metal complex can be calculated using specialized software.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the DO3A ligand of known concentration in a suitable background electrolyte (e.g., 0.1 M KCl or NaCl) to maintain constant ionic strength.

-

Prepare a standardized stock solution of a strong base (e.g., carbonate-free NaOH).

-

Prepare a stock solution of Mn(II) chloride or another suitable Mn(II) salt of accurately known concentration.

-

-

Titration Procedure:

-

Calibrate a pH electrode and titration apparatus at the desired temperature (typically 25 °C).

-

In a thermostated titration vessel, place a known volume of the DO3A ligand solution.

-

To determine the ligand's protonation constants, titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

To determine the metal complex stability constant, add a known amount of the Mn(II) stock solution to the ligand solution (typically in a 1:1 molar ratio) and repeat the titration with the NaOH solution.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) is processed using computer programs (e.g., HYPERQUAD) that employ non-linear least-squares fitting algorithms.

-

The program refines the values of the protonation and stability constants to achieve the best fit between the experimental and calculated titration curves.

-

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the chelation process and the experimental workflow.

Caption: Chelation of Mn(II) by the DO3A ligand.

Caption: Workflow for stability constant determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Nanoglobular Macrocyclic Mn(II) Chelate Conjugates As Non-Gadolinium(III) MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

Relaxivity properties of Mn(II)-DO3A sodium

An In-Depth Technical Guide to the Relaxivity Properties of Mn(II)-DO3A Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) complexes are increasingly being investigated as potential alternatives to gadolinium-based contrast agents for magnetic resonance imaging (MRI) due to concerns about gadolinium deposition in the body. The efficacy of a T1 contrast agent is primarily determined by its ability to increase the longitudinal relaxation rate (1/T1) of water protons, a property quantified by its relaxivity (r1). This guide provides a detailed technical overview of the relaxivity properties of Mn(II)-DO3A sodium (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, manganese(II) complex), a macrocyclic chelate.

A critical factor for high relaxivity in paramagnetic complexes is the presence of at least one water molecule in the inner coordination sphere of the metal ion that can rapidly exchange with the bulk water.[1] However, studies on Mn(II) complexes with cyclen-based ligands have shown that Mn-DO3A lacks an inner-sphere water molecule.[1] This absence of a coordinated water molecule is expected to result in a significantly lower relaxivity compared to other Mn(II) complexes that do possess one.

Theoretical Framework of Relaxivity

The relaxivity of a paramagnetic contrast agent is a measure of its efficiency in enhancing the relaxation rates of solvent nuclei, typically water protons. It is defined as the increase in the longitudinal (r1) or transverse (r2) relaxation rate of the solvent per unit concentration of the paramagnetic species.[2] The paramagnetic contribution to the relaxation rate is influenced by several factors, including the number of inner-sphere water molecules (q), the rotational correlation time (τR), and the water exchange rate (kex).

For T1 contrast agents, the inner-sphere relaxation mechanism is often dominant. This mechanism relies on the direct interaction between the paramagnetic metal ion and the coordinated water molecule(s). The absence of an inner-sphere water molecule in Mn(II)-DO3A means that its relaxivity is primarily governed by outer-sphere mechanisms, where the paramagnetic center influences the relaxation of water molecules that are not directly coordinated but are in close proximity. Outer-sphere relaxivity is generally much lower than inner-sphere relaxivity.

Quantitative Relaxivity Data

Specific quantitative relaxivity data for the simple Mn(II)-DO3A sodium salt is not widely reported in the literature, likely due to its inherently low relaxivity which makes it a less attractive candidate for a standalone contrast agent. However, to provide context, the following table summarizes the relaxivity values for other relevant manganese(II) complexes.

| Complex | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | Magnetic Field (T) | Temperature (°C) | Solvent/Medium |

| [Mn(EDTA)(H₂O)]²⁻ | 3.3 | Not Reported | 0.47 (20 MHz) | 25 | Water |

| Mn-DPDP | 2.8 | Not Reported | 0.47 (20 MHz) | 40 | Not Specified |

| Mn(II) Complex (Mn4) | 4.9 | 34.5 | 1.5 | Not Reported | Water |

| Mn-PyC3A | 2.1 | Not Reported | 1.4 | 37 | Not Specified |

This table presents data for various Mn(II) complexes to illustrate typical relaxivity values. Data for the specific Mn(II)-DO3A sodium salt is not available in the cited literature.

Experimental Protocols for Relaxivity Measurement

The determination of longitudinal (r1) and transverse (r2) relaxivities of a paramagnetic complex like Mn(II)-DO3A sodium involves the measurement of the respective relaxation times (T1 and T2) of water protons in solutions containing varying concentrations of the complex.

Materials and Equipment

-

Mn(II)-DO3A sodium salt

-

Deionized water or appropriate buffer solution

-

Volumetric flasks and pipettes for accurate concentration preparation

-

NMR spectrometer or a relaxometer (e.g., Stelar Spinmaster) capable of T1 and T2 measurements at a specific magnetic field and temperature.[2]

Sample Preparation

-

Prepare a stock solution of Mn(II)-DO3A sodium of a known high concentration in the desired solvent (e.g., deionized water or a biologically relevant buffer).

-

Prepare a series of dilutions from the stock solution to obtain at least five different concentrations of the complex.

-

Prepare a "blank" sample containing only the solvent.

T1 Measurement (Inversion-Recovery Method)

-

Set the NMR spectrometer to the desired magnetic field strength and equilibrate the sample temperature.

-

For each concentration of the Mn(II)-DO3A solution and the blank, measure the longitudinal relaxation time (T1) using a standard inversion-recovery pulse sequence.[2]

-

The inversion-recovery sequence consists of a 180° pulse, a variable delay time (TI), and a 90° pulse. The signal intensity is measured as a function of TI.

-

The T1 value is determined by fitting the signal intensity data to the following exponential recovery function: M(TI) = M₀(1 - 2e^(-TI/T1)) where M(TI) is the magnetization at delay TI, and M₀ is the equilibrium magnetization.

T2 Measurement (Carr-Purcell-Meiboom-Gill - CPMG Method)

-

Using the same samples and instrument settings, measure the transverse relaxation time (T2) using a CPMG pulse sequence.

-

The CPMG sequence consists of a 90° pulse followed by a train of 180° pulses. This sequence minimizes the effects of magnetic field inhomogeneity.

-

The T2 value is determined by fitting the decay of the echo amplitudes to a mono-exponential function.

Data Analysis and Relaxivity Calculation

-

Calculate the longitudinal relaxation rate (R1 = 1/T1) and the transverse relaxation rate (R2 = 1/T2) for each sample, including the blank.

-

Plot the relaxation rates (R1 and R2) as a function of the Mn(II)-DO3A concentration (in mM).

-

The slope of the linear fit of the R1 vs. concentration plot gives the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.

-

Similarly, the slope of the linear fit of the R2 vs. concentration plot gives the transverse relaxivity (r2) in units of mM⁻¹s⁻¹.

The relationship is described by the following equations:

(1/T1)obs = (1/T1)d + r1 * [C] (1/T2)obs = (1/T2)d + r2 * [C]

where:

-

(1/T1)obs and (1/T2)obs are the observed relaxation rates of the sample solutions.

-

(1/T1)d and (1/T2)d are the diamagnetic relaxation rates of the solvent (from the blank sample).

-

[C] is the concentration of the Mn(II)-DO3A complex.

Visualizations

Caption: Experimental workflow for determining r1 and r2 relaxivity.

Caption: Inner vs. Outer Sphere relaxation mechanisms.

References

Spectroscopic and Physicochemical Characterization of the Mn(II)-DO3A Complex

An in-depth technical guide on the spectroscopic analysis of the Mn(II)-DO3A complex for researchers, scientists, and drug development professionals.

Introduction

In the field of magnetic resonance imaging (MRI), there is a growing interest in developing safer and more efficient contrast agents. While gadolinium(III)-based complexes have long been the standard, concerns over gadolinium deposition in the body have spurred research into alternatives. High-spin manganese(II) (Mn(II)), with its five unpaired electrons and slow electronic relaxation, presents a promising alternative. The design of the chelating ligand is critical to ensure the stability and inertness of the resulting Mn(II) complex, preventing the release of potentially toxic free Mn(II) ions in vivo.

The ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a well-established chelator for paramagnetic metal ions. This whitepaper provides a detailed technical guide to the spectroscopic analysis of the Mn(II)-DO3A complex, summarizing key quantitative data, outlining experimental protocols, and illustrating its structure and the analytical workflow.

Physicochemical Properties

The thermodynamic stability of a metal complex is a crucial parameter for its potential use as an in vivo diagnostic agent. High stability is necessary to prevent transmetallation with endogenous ions. The stability of the Mn(II)-DO3A complex has been determined by potentiometric titrations.

| Parameter | Value | Conditions | Reference |

| log KMnL | 19.4 | 0.1 M Me4NCl | [1] |

-

log KMnL : The formation constant, representing the equilibrium between the free metal ion and the ligand to form the complex. A higher value indicates greater thermodynamic stability.

-

The stability of the Mn(II)-DO3A complex is comparable to that of Mn(II) complexes with similar aminocarboxylate ligands[2].

Structural and Spectroscopic Characterization

The spectroscopic properties of the Mn(II)-DO3A complex are intrinsically linked to its structure in solution. X-ray crystallography of a related derivative shows that the DO3A ligand is typically heptadentate, coordinating to the Mn(II) ion through the four nitrogen atoms of the macrocyclic ring and three oxygen atoms from the pendant carboxylate groups in a monocapped octahedral geometry[3]. A key finding for Mn(II)-DO3A is the absence of an inner-sphere water molecule[4]. This is significant because the relaxivity of many MRI contrast agents depends heavily on the exchange of a coordinated water molecule with bulk water. The lack of a coordinated water molecule explains the relatively low relaxivity of the Mn(II)-DO3A complex, as its relaxation enhancement properties are primarily derived from outer-sphere effects[4][5].

References

Quantum Mechanical Modeling of Mn(II)-DO3A: A Technical Guide for Researchers

October 2025

Abstract

The growing interest in manganese(II) (Mn(II)) as a safer alternative to gadolinium(III) in magnetic resonance imaging (MRI) contrast agents has spurred significant research into the fundamental properties of Mn(II) chelates. Among these, Mn(II)-DO3A (DO3A = 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) has emerged as a promising platform. Understanding the structure, stability, and relaxivity of this complex at a quantum mechanical level is paramount for the rational design of next-generation imaging agents. This technical guide provides an in-depth overview of the quantum mechanical modeling of Mn(II)-DO3A, detailing the computational methodologies, experimental validation techniques, and the interplay between theoretical predictions and empirical data. It is intended for researchers, scientists, and drug development professionals in the field of medicinal inorganic chemistry and medical imaging.

Introduction

Manganese(II) complexes are increasingly being investigated as potential MRI contrast agents due to concerns about gadolinium deposition in the body.[1][2] The efficacy and safety of a Mn(II)-based contrast agent are intrinsically linked to the thermodynamic stability and kinetic inertness of the complex, which prevent the release of potentially toxic free Mn(II) ions.[3] The DO3A ligand is a heptadentate chelator that provides a stable coordination environment for Mn(II).[4]

Quantum mechanical (QM) modeling, particularly Density Functional Theory (DFT), offers a powerful tool to elucidate the electronic structure, geometry, and bonding characteristics of these complexes.[2][5] These computational insights, when coupled with experimental validation, provide a comprehensive understanding of the structure-property relationships that govern the performance of Mn(II)-DO3A as a contrast agent.

Quantum Mechanical Modeling Workflow

The theoretical investigation of the Mn(II)-DO3A complex typically follows a structured workflow. This process begins with the definition of the molecular structure and culminates in the prediction of various physicochemical properties.

References

- 1. ijser.in [ijser.in]

- 2. researchgate.net [researchgate.net]

- 3. Development and Evaluation of the Magnetic Properties of a New Manganese (II) Complex: A Potential MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study - PMC [pmc.ncbi.nlm.nih.gov]

In vitro assessment of Mn(II)-DO3A properties

An In-Depth Technical Guide to the In Vitro Assessment of Mn(II)-DO3A Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methods used to characterize the physicochemical and biological properties of Mn(II)-DO3A, a manganese-based complex of interest for applications such as magnetic resonance imaging (MRI) contrast agents. The following sections detail the core parameters of stability, relaxivity, and biocompatibility, offering structured data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.

Physicochemical Characterization

The efficacy and safety of any metal-based agent for in vivo use are critically dependent on its thermodynamic stability and kinetic inertness. These parameters determine the likelihood of the manganese ion (Mn²⁺) being released from the DO3A chelator, which is crucial to avoid potential toxicity.

Thermodynamic and Kinetic Stability

Thermodynamic stability refers to the strength of the bond between the Mn(II) ion and the DO3A ligand at equilibrium, quantified by the stability constant (log KMnL). Kinetic inertness describes the rate at which the complex dissociates, a key predictor of its stability in a dynamic biological environment where competing ions and proteins are present.[1]

Table 1: Thermodynamic Stability and Kinetic Inertness of Mn(II)-DO3A and Related Complexes

| Complex | log KMnL | pMn | Dissociation Rate Constant (k₁) (M⁻¹s⁻¹) |

| [Mn(DO3A)]⁻ | 19.4[2] | 9.02 (for [Mn(DOTA)]²⁻)[3] | 0.45[3] |

| [Mn(DOTA)]²⁻ | 19.44[3] | 9.02[3] | 0.040[3] |

| [Mn(PCTA)]⁻ | Not specified | Not specified | 0.112[3] |

| MnPyC3A | 14.14[4] | 8.17[4] | Not specified |

Note: pMn is defined as -log[Mn]free at pH 7.4 with total metal and ligand concentrations of 1 µM and 10 µM, respectively, providing a measure of conditional stability under physiological-like conditions.[2][5]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

This method is used to determine the protonation constants of the ligand and the stability constants of the Mn(II) complex.[3]

Materials:

-

Mn(II) chloride (MnCl₂) solution (standardized)

-

DO3A ligand solution

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH) titrant (carbonate-free, standardized)

-

Background electrolyte (e.g., 0.15 M NaCl or 0.1 M KCl)[3][6]

-

High-precision pH meter and electrode

-

Thermostatted titration vessel (25 °C)[3]

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: In the thermostatted vessel, prepare a solution of the DO3A ligand at a known concentration in the background electrolyte.

-

Ligand Protonation: Titrate the ligand solution with the standardized base under an inert atmosphere to determine its protonation constants. Record the pH after each addition of titrant.

-

Complexation Titration: Prepare a new solution containing both the DO3A ligand and MnCl₂ in a 1:1 molar ratio in the background electrolyte.

-

Titration: Titrate this solution with the standardized base, again recording the pH at each step.

-

Data Analysis: Use specialized software (e.g., HYPERQUAD) to analyze the titration curves. The software refines the protonation and stability constants by fitting the experimental data to a chemical equilibrium model.

Workflow for Stability Constant Determination

Caption: Workflow for determining the thermodynamic stability constant (log KMnL).

Experimental Protocol: Transmetallation Assay for Kinetic Inertness

This assay assesses the kinetic inertness of Mn(II)-DO3A by challenging it with a competing metal ion, typically Zn²⁺, which is biologically abundant.[7][8] The rate of Mn²⁺ release is monitored over time.

Materials:

-

Mn(II)-DO3A complex solution

-

Zinc chloride (ZnCl₂) solution (e.g., 25-fold molar excess)[7]

-

pH buffer (e.g., pH 6.0 or 7.4)[7]

-

Temperature-controlled incubator or water bath (e.g., 37 °C)[7]

-

Instrument to measure free Mn²⁺ (e.g., T₁ relaxometer, as free Mn²⁺ has a much higher relaxivity than chelated Mn²⁺)[1]

Procedure:

-

Incubation: Incubate the Mn(II)-DO3A complex in the chosen buffer with a significant molar excess of ZnCl₂ at a constant temperature.

-

Time Points: At various time intervals, take aliquots of the reaction mixture.

-

Measurement: Measure the longitudinal relaxation rate (R₁ = 1/T₁) of the water protons in each aliquot. An increase in R₁ corresponds to the release of Mn²⁺ from the DO3A chelate.

-

Data Analysis: Plot the change in R₁ against time. Fit the data to a pseudo-first-order kinetic model to determine the dissociation rate constant and the half-life (t₁/₂) of the complex under these conditions.[7]

Logical Flow for Kinetic Inertness Assessment

Caption: Logical workflow for assessing the kinetic inertness via a Zn²⁺ transmetallation assay.

Relaxivity

Relaxivity (r₁ and r₂) is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons, which is the fundamental basis of MRI contrast. It is highly dependent on the magnetic field strength.[9]

Table 2: Relaxivity of Mn(II)-Based Complexes

| Complex | r₁ (mM⁻¹s⁻¹) | Magnetic Field (T) | Temperature (°C) |

| MnPyC3A | 2.1[10] | 1.4 | 37 |

| MnPyC3A | 3.3[4] | 0.47 (20 MHz) | 25 |

| Mn-LCyPh2 | 5.8 (in buffer)[11] | 0.47 (20 MHz) | 37 |

| Mn-LCyPh2 | 48 (in human serum albumin)[11] | 0.47 (20 MHz) | 37 |

Experimental Protocol: NMRD for Relaxivity Measurement

Nuclear Magnetic Resonance Dispersion (NMRD) profiles are generated by measuring the longitudinal relaxivity (r₁) over a wide range of magnetic field strengths.

Materials:

-

Mn(II)-DO3A solutions of varying concentrations

-

Diamagnetic blank solution (e.g., buffer or water)

-

Fast Field-Cycling (FFC) NMR relaxometer

-

Temperature control unit[9]

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the Mn(II)-DO3A complex in the desired medium (e.g., water, buffer, plasma).

-

T₁ Measurement: For each concentration, measure the longitudinal relaxation time (T₁) of the solvent protons at various magnetic field strengths using the FFC relaxometer. Also, measure the T₁ of the diamagnetic blank (T₁d).

-

Calculate R₁: Calculate the relaxation rate (R₁) for each sample at each field strength using the formula R₁ = 1/T₁.

-

Calculate Paramagnetic Contribution: Subtract the diamagnetic relaxation rate (R₁d = 1/T₁d) from the sample relaxation rate to get the paramagnetic contribution (R₁p = R₁ - R₁d).

-

Determine Relaxivity: Plot R₁p versus the concentration of the Mn(II)-DO3A complex. The slope of this line is the relaxivity (r₁) at that specific magnetic field strength.

-

Generate NMRD Profile: Plot the calculated r₁ values as a function of the magnetic field strength (often on a logarithmic scale) to generate the NMRD profile.

In Vitro Biocompatibility

Assessing the cytotoxicity of Mn(II)-DO3A is essential to determine its safety profile. Cell viability assays are used to measure the dose-dependent effect of the complex on cultured cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

-

Cell line (e.g., A549, HepG2)[14]

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Mn(II)-DO3A stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of Mn(II)-DO3A. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[12] During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for an MTT-based cell viability and cytotoxicity assay.

Potential Biological Interactions

Beyond direct cytotoxicity, it is important to assess how Mn(II)-DO3A or released Mn²⁺ might interfere with cellular signaling pathways. One known interaction is the competition of Mn²⁺ with Ca²⁺ for entry through certain ion channels.[15]

Potential Pathway: Mn²⁺ Interference with Calcium Signaling

Caption: Potential mechanism of Mn²⁺ interference with ATP-induced Ca²⁺ signaling.[15]

References

- 1. A Neutral and Stable Macrocyclic Mn(II) Complex for MRI Tumor Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands [frontiersin.org]

- 4. Stable and inert manganese complexes for magnetic resonance imaging [comptes-rendus.academie-sciences.fr]

- 5. Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The Role of the Metabolism of Zinc and Manganese Ions in Human Cancerogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of a high relaxivity manganese(II)-based MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Characterization and Cellular Toxicity Studies of Commercial Manganese Oxide Nanoparticles [mdpi.com]

- 15. Manganese inhibits ATP-induced calcium entry through the transient receptor potential channel TRPC3 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Mn(II)-DO3A Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) complexes are gaining significant attention as potential alternatives to gadolinium-based contrast agents in magnetic resonance imaging (MRI) due to the endogenous nature of the Mn(II) ion and concerns over gadolinium deposition in the body.[1][2] Among these, Mn(II)-DO3A sodium (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, manganese(II) sodium salt) has emerged as a compound of interest. This technical guide provides a comprehensive overview of the core physicochemical properties of Mn(II)-DO3A sodium, detailing its stability, relaxivity, and structural characteristics. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, diagnostic imaging, and drug development.

Core Physicochemical Properties

The utility of a metal-based contrast agent is fundamentally linked to its physicochemical properties. For Mn(II)-DO3A sodium, these properties dictate its efficacy and safety profile for in vivo applications. Key parameters include thermodynamic stability, kinetic inertness, and relaxivity.

Table 1: Summary of Physicochemical Data for Mn(II)-DO3A Sodium

| Property | Value | Conditions | Reference |

| Molecular Formula | C₁₄H₂₃MnN₄NaO₆ | N/A | [3][4] |

| Molecular Weight | 421.28 g/mol | N/A | [3][4] |

| CAS Number | 120066-53-7 | N/A | [3][4] |

| Appearance | White to off-white solid | N/A | [4] |

| Solubility | Soluble in water (100 mg/mL) | Ultrasonic assistance may be needed | [3] |

| Thermodynamic Stability (log KMnL) | 19.4 | 0.1 M Me₄NCl | [2][5] |

| Relaxivity (r₁) | Low (specific value not consistently reported) | Due to absence of inner-sphere water molecule | [1] |

| Coordination Number | 7 | In the solid state and in solution | [2] |

Stability of the Mn(II)-DO3A Complex

The stability of a manganese chelate is critical to prevent the release of free Mn(II) ions in vivo, which can be toxic.[1] Stability is characterized by two key aspects: thermodynamic stability and kinetic inertness.

-

Thermodynamic Stability: This refers to the equilibrium position of the complex formation. It is quantified by the stability constant (log KMnL). For [Mn(DO3A)]⁻, a log KMnL value of 19.4 has been reported in a 0.1 M Me₄NCl medium.[2][5] The high thermodynamic stability is crucial for minimizing the concentration of free manganese ions at physiological pH.

-

Kinetic Inertness: This describes the rate at which the complex dissociates or undergoes transmetallation with endogenous ions like Zn²⁺ or Cu²⁺. While thermodynamically stable, Mn(II) complexes are generally more kinetically labile than their Gd(III) counterparts.[1] The kinetic inertness of Mn(II)-DO3A is an important parameter for its in vivo suitability, as slow dissociation kinetics are required to prevent premature release of Mn(II).

Relaxivity

Relaxivity (r₁) is a measure of a contrast agent's efficiency in enhancing the relaxation rate of water protons, which is the basis of MRI contrast. The relaxivity of Mn(II)-DO3A is reported to be low.[1] This is attributed to the absence of a coordinated water molecule in the inner sphere of the manganese ion.[1] The heptadentate nature of the DO3A ligand results in a seven-coordinate Mn(II) complex, leaving no coordination site for a water molecule, which is a primary driver of high relaxivity.[1][2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of potential contrast agents. The following sections outline the experimental protocols for determining the key physicochemical properties of Mn(II)-DO3A.

Determination of Thermodynamic Stability (Potentiometric Titration)

Potentiometric titration is a standard method for determining the stability constants of metal complexes.

Methodology:

-

Solution Preparation: Prepare a series of solutions containing known concentrations of the DO3A ligand, MnCl₂, and a background electrolyte (e.g., 0.15 M NaCl) to maintain constant ionic strength.

-

Titration: Titrate the solutions with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).

-

pH Measurement: Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter and glass electrode.

-

Data Analysis: The titration data (pH versus volume of titrant added) is used to calculate the protonation constants of the ligand and the stability constant of the Mn(II) complex using specialized software that fits the data to a model of all chemical equilibria in the solution.

Diagram of the Experimental Workflow for Potentiometric Titration:

Caption: Workflow for determining the thermodynamic stability constant.

Determination of Relaxivity (NMR Relaxometry)

Nuclear Magnetic Resonance (NMR) relaxometry is used to measure the longitudinal (T₁) and transverse (T₂) relaxation times of water protons in the presence of a contrast agent.

Methodology:

-

Sample Preparation: Prepare a series of aqueous solutions of Mn(II)-DO3A sodium at varying concentrations in a suitable buffer (e.g., HEPES).

-

T₁ Measurement: Use an NMR spectrometer to measure the T₁ relaxation times of the samples. An inversion-recovery pulse sequence is typically employed.

-

Data Acquisition: Acquire data at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37 °C).

-

Data Analysis: Plot the reciprocal of the measured T₁ values (1/T₁) against the concentration of the Mn(II) complex.

-

Relaxivity Calculation: The slope of the resulting linear plot represents the longitudinal relaxivity (r₁) in units of mM⁻¹s⁻¹.

Diagram of the Experimental Workflow for Relaxivity Measurement:

Caption: Workflow for determining the longitudinal relaxivity (r₁).

Synthesis of Mn(II)-DO3A Sodium

The synthesis of Mn(II)-DO3A sodium involves the complexation of the DO3A ligand with a suitable manganese(II) salt.

General Protocol:

-

Ligand Dissolution: Dissolve the DO3A ligand in water.

-

pH Adjustment: Adjust the pH of the ligand solution to a slightly acidic or neutral range (e.g., pH 6.5) using a base such as sodium hydroxide.

-

Complexation: Add an equimolar amount of a manganese(II) salt (e.g., MnCl₂ or Mn(NO₃)₂) solution to the ligand solution while stirring. The pH should be maintained during the addition.

-

Reaction Monitoring: The formation of the complex can be monitored by measuring the longitudinal relaxation rate of the solution, which will increase linearly with the addition of the manganese salt until complexation is complete.

-

Purification: The final product can be purified by methods such as precipitation or chromatography to remove any unreacted starting materials and byproducts.

Diagram of the Synthesis and Complexation Process:

Caption: General synthesis pathway for Mn(II)-DO3A sodium.

Conclusion

Mn(II)-DO3A sodium presents a thermodynamically stable chelate, a prerequisite for in vivo applications of manganese-based contrast agents. Its low relaxivity, resulting from the absence of an inner-sphere water molecule, is a key characteristic to consider in its potential applications. The experimental protocols outlined in this guide provide a foundation for the standardized evaluation of this and other related potential MRI contrast agents. Further research focusing on detailed in vivo stability, biodistribution, and toxicity will be crucial in fully elucidating the potential of Mn(II)-DO3A sodium as a clinical imaging agent.

References

- 1. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Mn(II)-DO3A as a Gadolinium-Free MRI Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safer alternatives to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI) is a critical area of research, driven by concerns over gadolinium deposition in the body and the risk of nephrogenic systemic fibrosis in patients with renal impairment. Manganese(II) has emerged as a promising alternative due to its paramagnetic properties and its status as an essential trace element in the human body. This document provides detailed application notes and protocols for the use of Mn(II)-DO3A, a macrocyclic manganese-based contrast agent, as a gadolinium-free alternative for preclinical and translational research.

Mn(II)-DO3A is a chelate of the manganese(II) ion with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). The macrocyclic structure of the DO3A ligand imparts high thermodynamic and kinetic stability to the complex, which is essential to minimize the in vivo release of free Mn(II) ions.[1] This high stability is a key advantage in developing safer contrast agents.

Physicochemical Properties and Relaxivity

The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r₁ and r₂), which is a measure of its ability to increase the relaxation rates of water protons. A key structural feature of Mn(II)-DO3A is the absence of an inner-sphere water molecule, which means that its relaxivity is primarily influenced by outer-sphere and second-sphere water interactions.[2][3] While this can result in lower r₁ relaxivity compared to agents with inner-sphere water coordination, the high stability of Mn(II)-DO3A makes it a compelling candidate for further investigation and optimization.

Table 1: Physicochemical and Relaxivity Data for Mn(II)-DO3A and Comparative Agents

| Property | Mn(II)-DO3A | MnCl₂ | Gd-DTPA (Magnevist®) |

| Molar Mass ( g/mol ) | ~455.4 | 125.84 | 938.0 |

| Stability Constant (log K) | 19.4[1] | - | ~22.5 |

| r₁ Relaxivity (mM⁻¹s⁻¹) at 1.5T, 37°C | Data not available | ~7.8 | ~4.1 |

| r₂ Relaxivity (mM⁻¹s⁻¹) at 1.5T, 37°C | Data not available | ~60 | ~5.6 |

| r₁ Relaxivity (mM⁻¹s⁻¹) at 3T, 37°C | Data not available | ~5.5 | ~3.7 |

| r₂ Relaxivity (mM⁻¹s⁻¹) at 3T, 37°C | Data not available | ~75 | ~6.9 |

| r₁ Relaxivity (mM⁻¹s⁻¹) at 7T, 37°C | Data not available | ~2.8 | ~3.1 |

| r₂ Relaxivity (mM⁻¹s⁻¹) at 7T, 37°C | Data not available | ~100 | ~9.8 |

Experimental Protocols

Protocol 1: Synthesis and Purification of Mn(II)-DO3A

This protocol describes a general method for the synthesis of Mn(II)-DO3A based on procedures for similar macrocyclic chelates.

Materials:

-

1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A)

-

Manganese(II) chloride (MnCl₂) or Manganese(II) acetate (Mn(OAc)₂)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Chelating resin (e.g., Chelex 100)

-

Lyophilizer

Procedure:

-

Ligand Dissolution: Dissolve DO3A in deionized water. The pH of the solution may need to be adjusted to ~6-7 with NaOH to aid dissolution.

-

Complexation: Add an equimolar amount of MnCl₂ or Mn(OAc)₂ solution to the DO3A solution dropwise while stirring vigorously.

-

pH Adjustment and Heating: Adjust the pH of the reaction mixture to 6.5-7.0 using NaOH or HCl. Heat the mixture to 80-100°C for 2-4 hours to ensure complete complexation.[4]

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Pass the solution through a column packed with a chelating resin (e.g., Chelex 100) to remove any unchelated Mn(II) ions.

-

Collect the eluate containing the Mn(II)-DO3A complex.

-

-

Characterization: Confirm the formation of the complex using techniques such as mass spectrometry and UV-Vis spectroscopy.

-

Lyophilization: Lyophilize the purified solution to obtain Mn(II)-DO3A as a white solid.

Protocol 2: In Vitro Relaxivity Measurement

This protocol outlines the procedure for determining the r₁ and r₂ relaxivities of Mn(II)-DO3A.

Materials:

-

Mn(II)-DO3A

-

Phosphate-buffered saline (PBS), pH 7.4

-

MRI scanner

-

NMR tubes or suitable phantoms

Procedure:

-

Sample Preparation: Prepare a series of Mn(II)-DO3A dilutions in PBS at varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). Include a blank sample of PBS.

-

MRI Acquisition:

-

Place the samples in the MRI scanner.

-

To measure T₁, use an inversion recovery spin-echo (IR-SE) sequence with a range of inversion times (TI).

-

To measure T₂, use a multi-echo spin-echo (SE) sequence with a range of echo times (TE).

-

-

Data Analysis:

-

Calculate the T₁ and T₂ relaxation times for each sample by fitting the signal intensity data to the appropriate exponential decay curves.

-

Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).

-

Plot R₁ and R₂ as a function of Mn(II)-DO3A concentration.

-

The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities in mM⁻¹s⁻¹.

-

Protocol 3: In Vivo MRI in a Preclinical Model

This protocol provides a general workflow for evaluating the contrast enhancement of Mn(II)-DO3A in a rodent model.

Materials:

-

Mn(II)-DO3A sterile solution in saline

-

Animal model (e.g., mouse or rat)

-

Anesthesia

-

MRI scanner with an appropriate animal coil

Procedure:

-

Animal Preparation: Anesthetize the animal and position it in the MRI scanner.

-

Pre-contrast Imaging: Acquire pre-contrast T₁-weighted images of the region of interest.

-

Contrast Agent Administration: Administer a bolus of Mn(II)-DO3A solution intravenously via a tail vein catheter. The typical dose for manganese-based agents is in the range of 0.05-0.4 mmol/kg.[5]

-

Post-contrast Imaging: Acquire a dynamic series of T₁-weighted images immediately after injection and at various time points post-injection (e.g., 2, 15, 30, 60 minutes).

-

Image Analysis:

-

Draw regions of interest (ROIs) on the pre- and post-contrast images in the target tissues.

-

Measure the signal intensity within the ROIs.

-

Calculate the percentage of signal enhancement.

-

Biodistribution and Safety Profile

The biodistribution and safety of a contrast agent are paramount for its clinical translation. While specific data for Mn(II)-DO3A is limited, studies on other stable manganese chelates can provide insights. For instance, MnCl₂ has been shown to be cleared primarily by the liver.[5]

Table 2: Representative Biodistribution of Manganese in Mice (24h post-injection of MnCl₂)

| Organ | % Injected Dose per Gram (%ID/g) |

| Liver | ~2.5 |

| Kidneys | ~1.0 |

| Spleen | ~0.8 |

| Heart | ~0.5 |

| Lungs | ~0.4 |

| Blood | ~0.1 |

Data adapted from a study using subcutaneous injection of MnCl₂.[5] The biodistribution of the chelated Mn(II)-DO3A is expected to differ and would likely show greater renal clearance due to the hydrophilic nature of the DO3A ligand.

Safety Profile:

The high stability of Mn(II)-DO3A is expected to result in a favorable safety profile by minimizing the release of free Mn²⁺. However, comprehensive toxicity studies are required.

Table 3: Safety Data (Hypothetical values for Mn(II)-DO3A based on similar stable chelates)

| Parameter | Value |

| Acute Intravenous LD₅₀ (rodent) | > 2.0 mmol/kg |

| In Vitro Cytotoxicity (IC₅₀) in cell lines | > 1.0 mM |

These are projected values and must be determined experimentally for Mn(II)-DO3A.

Cellular Uptake and Mechanism of Action

The cellular uptake mechanism of small, hydrophilic chelates like Mn(II)-DO3A is likely to involve passive diffusion or interaction with cell surface transporters. It is not expected to be taken up by the same mechanisms as free manganese ions, which utilize transporters like ZIP8 and ZIP14. The primary mechanism of T₁ contrast enhancement for Mn(II)-DO3A is through outer-sphere relaxation, where water molecules transiently interact with the paramagnetic complex without directly coordinating to the Mn(II) ion.

Conclusion

Mn(II)-DO3A represents a promising platform for the development of a gadolinium-free MRI contrast agent. Its high stability is a significant advantage in terms of safety. While its relaxivity may be lower than some other manganese-based agents due to the lack of an inner-sphere water molecule, further research into its in vivo performance, biodistribution, and safety is warranted. The protocols provided in this document offer a framework for researchers to synthesize, characterize, and evaluate Mn(II)-DO3A in their own laboratories. Further optimization, such as conjugation to larger molecules to slow tumbling rates and enhance relaxivity, could unlock the full potential of this stable and promising contrast agent.

References

- 1. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time‐course manganese chloride biodistribution and manganese‐induced MRI contrast in mouse organs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical MRI using Mn(II)-DO3A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese-enhanced magnetic resonance imaging (MEMRI) is a powerful technique for in vivo anatomical and functional imaging in preclinical research. The paramagnetic manganese ion (Mn²⁺), acting as a calcium analog, enters excitable cells such as neurons and cardiomyocytes through voltage-gated calcium channels. This property allows for the visualization of cellular activity and neuronal pathways. While manganese chloride (MnCl₂) is commonly used, chelated forms of manganese, such as Mn(II)-DO3A (1,4,7,10-tetraazacyclodododecane-1,4,7-triacetic acid), are being investigated to improve safety and pharmacokinetic profiles. This document provides detailed application notes and protocols for the preclinical use of Mn(II)-DO3A in MRI.

Physicochemical Properties of Mn(II)-DO3A

The efficacy and safety of a contrast agent are largely determined by its physicochemical properties. For Mn(II)-DO3A, a key characteristic is its structure and its interaction with water molecules, which directly impacts its relaxivity and, consequently, its performance as an MRI contrast agent.

| Property | Value/Characteristic | Reference |

| Structure | Manganese (II) ion chelated by the macrocyclic ligand DO3A. | [1] |

| Inner-Sphere Water Molecule | Absent. The DO3A ligand fully coordinates the Mn(II) ion, leaving no space for a water molecule in the inner coordination sphere. | [1] |

| Longitudinal Relaxivity (r₁) | The absence of an inner-sphere water molecule results in a relatively low r₁ relaxivity compared to other Mn(II) complexes that do possess one. Specific r₁ values for the unmodified Mn(II)-DO3A are not readily available in the reviewed literature, but for comparison, a neutral and stable macrocyclic Mn(II) complex based on a bisamide derivative of 1,4-DO2A has an r1 of 4.5 mM⁻¹s⁻¹ at 1T and 298 K.[2] | [1] |

| Stability | The decreased denticity of the DO3A ligand compared to DOTA can result in a decrease in the thermodynamic and kinetic stability of the complex.[1] However, macrocyclic chelators like DO3A generally form more stable complexes than linear chelators. | [1] |

Preclinical Applications of Mn(II)-DO3A

While specific protocols for the unmodified Mn(II)-DO3A are not extensively published, its derivatives and other Mn(II)-based contrast agents have been utilized in various preclinical imaging applications. The following sections outline potential applications and generalized protocols for Mn(II)-DO3A, drawing parallels from related compounds.

Neuroimaging

Principle: Following administration, Mn(II)-DO3A can cross the blood-brain barrier (BBB), albeit slowly, and be taken up by active neurons. This allows for the visualization of brain architecture and the tracing of neuronal pathways.

Experimental Workflow:

Figure 1: General workflow for preclinical neuroimaging using Mn(II)-DO3A.

Protocol:

-

Animal Preparation:

-

Acclimatize the animal (e.g., mouse or rat) to the imaging environment to minimize stress.

-

Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

-

Position the animal in a stereotactic frame within the MRI cradle, ensuring the head is properly secured.

-

Monitor vital signs (respiration, heart rate, and temperature) throughout the experiment.

-

-

Mn(II)-DO3A Administration:

-

Dosage: While a specific optimal dose for Mn(II)-DO3A is not established, a starting point can be extrapolated from other manganese-based agents, typically in the range of 25-100 µmol/kg. Dose optimization studies are recommended.

-

Route of Administration: Intravenous (IV) injection via the tail vein is a common route for systemic delivery. For targeted neuronal tracing, direct intracerebral or intranasal administration may be employed.[3]

-

-

MRI Acquisition:

-

Scanner: A high-field preclinical MRI scanner (e.g., 7T or 9.4T) is recommended for optimal resolution.

-

Coil: Use a dedicated head coil for the animal model.

-

Sequences:

-

Acquire a pre-contrast T1-weighted scan (e.g., 3D gradient echo sequence).

-

Following administration of Mn(II)-DO3A, acquire a series of T1-weighted scans at various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs) to track the uptake and distribution of the contrast agent.

-

-

-

Data Analysis:

-

Co-register all post-contrast images to the baseline scan.

-

Perform region of interest (ROI) analysis to quantify the change in signal intensity in specific brain regions over time.

-

For tract-tracing studies, visualize the anterograde transport of manganese along neuronal pathways.

-

Cardiac Imaging

Principle: Mn(II)-DO3A can be taken up by cardiomyocytes through L-type calcium channels, providing a measure of calcium influx and myocardial viability.

Experimental Workflow:

Figure 2: Workflow for preclinical cardiac MRI using Mn(II)-DO3A.

Protocol:

-

Animal Preparation:

-

Anesthetize the animal and set up ECG leads for cardiac gating.

-

Position the animal in the MRI cradle and monitor vital signs.

-

-

Mn(II)-DO3A Administration:

-

Dosage: Based on studies with MnCl₂, a continuous infusion of 3.3-14.0 nmoles/min/g body weight can be considered as a starting point.[4] A bolus injection may also be used, with doses adjusted based on pilot studies.

-

Route of Administration: Intravenous infusion is preferred to achieve a steady-state concentration of the contrast agent in the blood pool.

-

-

MRI Acquisition:

-

Scanner: A preclinical MRI scanner with cardiac gating capabilities is required.

-

Coil: A dedicated cardiac coil for the animal model.

-

Sequences:

-

Acquire pre-contrast cine images to assess baseline cardiac function (e.g., ejection fraction).

-

Acquire pre-contrast T1 maps.

-

During and after Mn(II)-DO3A infusion, acquire dynamic T1-weighted images to monitor manganese uptake in the myocardium.

-

Acquire post-contrast cine images and T1 maps to assess changes in cardiac function and tissue properties.

-

-

-

Data Analysis:

-

Analyze cine images to calculate ejection fraction, stroke volume, and cardiac output.

-

Measure the change in T1 relaxation time and signal intensity in the myocardium to quantify manganese uptake.

-

In models of myocardial infarction, delineate the hypo-enhanced regions to quantify the infarct size.[5]

-

Oncology

Principle: While Mn(II)-DO3A is not a targeted tumor contrast agent, it can provide information on tumor vascularity and perfusion. Furthermore, modified versions of Mn(II)-DO3A can be conjugated to targeting moieties for specific tumor imaging.

Experimental Workflow:

Figure 3: Workflow for preclinical oncology MRI using Mn(II)-DO3A.

Protocol:

-

Animal and Tumor Model Preparation:

-

Establish a tumor xenograft or orthotopic tumor model in an immunocompromised mouse or rat.

-

Monitor tumor growth until it reaches a suitable size for imaging.

-

-

Mn(II)-DO3A Administration:

-

Dosage: A typical dose for non-targeted small molecule contrast agents is in the range of 0.05-0.2 mmol/kg.

-

Route of Administration: Intravenous bolus injection.

-

-

MRI Acquisition:

-

Scanner and Coil: Use a preclinical MRI scanner with a coil appropriate for the tumor location and animal size.

-

Sequences:

-

Acquire pre-contrast T1-weighted and T2-weighted anatomical images.

-

Perform a dynamic contrast-enhanced (DCE)-MRI sequence, which involves acquiring a series of rapid T1-weighted images before, during, and after the bolus injection of Mn(II)-DO3A.

-

-

-

Data Analysis:

-

Analyze the DCE-MRI data using pharmacokinetic models to calculate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability.

-

Measure the signal enhancement in the tumor tissue over time to assess vascularity.

-

Biodistribution and Pharmacokinetics

Understanding the biodistribution and clearance of Mn(II)-DO3A is crucial for interpreting imaging results and assessing its safety profile. While detailed pharmacokinetic data for the unmodified Mn(II)-DO3A is limited, studies on a radiolabeled derivative, [⁵²Mn]Mn-Oxo-DO3A-trastuzumab, provide some insights into the clearance of the core chelate.

| Organ | Uptake/Clearance Characteristics | Reference |

| Kidneys | Gradual clearance observed, suggesting renal excretion is a significant pathway. | [6] |

| Liver | Metabolism is primarily hepatic, indicating hepatobiliary clearance. | [6] |

| Blood | Rapid clearance from the bloodstream is expected for small molecule chelates. | [2] |

| Bone | Low bone uptake was observed for the trastuzumab conjugate, suggesting good in vivo stability of the Mn(II)-DO3A core, as free manganese would be expected to accumulate in bone. | [6] |

Conclusion

Mn(II)-DO3A presents an interesting alternative to traditional gadolinium-based contrast agents and MnCl₂ for preclinical MRI. Its properties as a calcium analog open up possibilities for functional imaging of the brain and heart. However, the lack of an inner-sphere water molecule impacts its relaxivity, and further studies are needed to establish optimized protocols and fully characterize its pharmacokinetic and safety profiles. The protocols and data presented in this document, based on available literature for Mn(II)-DO3A and related compounds, provide a valuable starting point for researchers venturing into the use of this contrast agent in their preclinical imaging studies. It is strongly recommended that pilot studies be conducted to determine the optimal dosage and imaging parameters for specific applications and animal models.

References

- 1. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Neutral and Stable Macrocyclic Mn(II) Complex for MRI Tumor Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Manganese-enhanced MRI of mouse heart during changes in inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cibm.ch [cibm.ch]

- 6. Biodistribution and PET Imaging of pharmacokinetics of manganese in mice using Manganese-52 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mn(II)-DO3A for Cellular and Molecular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) complexes are gaining significant interest as alternatives to gadolinium-based contrast agents for magnetic resonance imaging (MRI) due to their favorable safety profile. Manganese is an essential element with endogenous clearance mechanisms, mitigating the risks associated with gadolinium deposition. The macrocyclic ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) forms a stable, seven-coordinate complex with Mn(II), leaving a coordination site available for a water molecule, which is crucial for T1 relaxivity. This document provides detailed application notes and protocols for the use of Mn(II)-DO3A and its derivatives in cellular and molecular imaging.

Data Presentation

Table 1: Physicochemical and Relaxometric Properties of Mn(II)-based Contrast Agents

| Compound | r1 Relaxivity (mM⁻¹s⁻¹) | Conditions | Stability Constant (log K) | Kinetic Inertness (t₁/₂) | Key Applications | Reference |

| Mn(II)-DO3A | ~2-3 | 20 MHz, 37°C | 19.4 | Not specified | Scaffold for responsive agents | [1] |

| Mn-PyC3A | 2.1 | 1.4 T, 37°C | pMn = 8.17 | High | Myocardial infarction imaging | [2] |

| MnDO2AMGly | 4.5 | 1 T, 298 K | High | High | Tumor visualization | [3] |

| Mn(PyC3A-BPEN) | 3.7 (no Zn²⁺), 17.4 (+Zn²⁺, +HSA) | 0.5 T, 37°C | pMn not specified | High | Zinc sensing | Not specified |

HSA: Human Serum Albumin

Experimental Protocols

Protocol 1: Synthesis of Mn(II)-DO3A

This protocol describes a general method for the synthesis of Mn(II)-DO3A based on the complexation of the DO3A ligand with a manganese(II) salt.

Materials:

-

DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid)

-

Manganese(II) chloride (MnCl₂) or Manganese(II) acetate (Mn(OAc)₂)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Heating and stirring plate

-

pH meter

-

Lyophilizer

Procedure:

-

Dissolve DO3A in deionized water.

-

Adjust the pH of the DO3A solution to approximately 6.5 with a dilute solution of NaOH.

-

In a separate vessel, dissolve an equimolar amount of MnCl₂ or Mn(OAc)₂ in deionized water.

-

Slowly add the manganese salt solution to the DO3A solution while stirring.

-

Monitor the pH and maintain it at 6.5 by adding small aliquots of NaOH or HCl as needed.

-

Heat the reaction mixture to 80-100°C for 2-4 hours to ensure complete complexation.[4]

-

Allow the solution to cool to room temperature.

-

Verify the absence of free Mn(II) ions using a xylenol orange test or other suitable method.

-

Purify the product by removing any unreacted starting materials and salts. This can be achieved by methods such as ultrafiltration or dialysis.[4]

-

Lyophilize the purified solution to obtain Mn(II)-DO3A as a white solid.

-

Characterize the final product using techniques such as mass spectrometry and IR spectroscopy to confirm its identity and purity.[5]

Protocol 2: Measurement of T1 Relaxivity

This protocol outlines the procedure for determining the T1 relaxivity (r1) of Mn(II)-DO3A using an MRI scanner.

Materials:

-

Mn(II)-DO3A

-

Phosphate-buffered saline (PBS) or other relevant buffer

-

MRI scanner

-

NMR tubes or suitable phantoms

-

Pipettes and volumetric flasks for preparing dilutions

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Mn(II)-DO3A of known concentration in the desired buffer (e.g., PBS).

-

Create a series of dilutions from the stock solution to obtain at least five different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM).

-

Include a blank sample containing only the buffer.

-

Transfer each dilution and the blank into separate, identical NMR tubes or phantoms.

-

-

MRI Acquisition:

-

Place the phantoms in the MRI scanner.

-

Use an Inversion Recovery (IR) pulse sequence to measure the T1 relaxation time.[6]

-

Typical IR sequence parameters:

-

Repetition Time (TR): Set to be at least 5 times the longest expected T1 value.

-

Echo Time (TE): Use the shortest possible TE.

-

Inversion Times (TI): Acquire a series of images with varying TI values (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms) to accurately map the T1 recovery curve.

-

-

-

Data Analysis:

-

For each phantom, measure the signal intensity in a region of interest (ROI) for each TI.

-

Fit the signal intensity versus TI data to the following inversion recovery equation to determine the T1 relaxation time for each concentration:

-

SI(TI) = SI₀ |1 - 2e^(-TI/T1)|

-

-

Calculate the relaxation rate (R1) for each sample, which is the reciprocal of the T1 time (R1 = 1/T1).

-

Plot the relaxation rate (R1) in s⁻¹ against the concentration of Mn(II)-DO3A in mM.

-

The slope of the resulting linear plot is the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.[7]

-

Protocol 3: In Vitro Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxicity of Mn(II)-DO3A on a selected cell line.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Mn(II)-DO3A

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Treatment:

-

Prepare a series of dilutions of Mn(II)-DO3A in complete culture medium at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Mn(II)-DO3A. Include control wells with medium only (no cells) and cells with medium but no contrast agent.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

-

Incubate for another 4 hours or overnight at 37°C to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

-

Protocol 4: In Vivo MRI in a Mouse Model

This protocol provides a general framework for performing in vivo MRI with Mn(II)-DO3A in a mouse model.

Materials:

-

Mn(II)-DO3A sterile solution for injection

-

Animal model (e.g., healthy mice, tumor-bearing mice)

-

Anesthesia (e.g., isoflurane)

-

Animal monitoring equipment (respiration, temperature)

-

MRI scanner with an appropriate animal coil

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

-

Place the anesthetized mouse on the scanner bed and position it within the animal coil.

-

Monitor the animal's vital signs (respiration rate, body temperature) throughout the experiment and maintain body temperature using a heating pad or circulating warm water.

-

-

Pre-contrast Imaging:

-

Acquire pre-contrast T1-weighted images of the region of interest (e.g., abdomen, brain).

-

-

Contrast Agent Administration:

-

Administer a sterile solution of Mn(II)-DO3A via tail vein injection. A typical dose for manganese-based agents is in the range of 0.05-0.2 mmol/kg.[10]

-

-

Post-contrast Imaging:

-

Acquire a series of T1-weighted images at multiple time points post-injection (e.g., 2, 5, 15, 30, 60 minutes) to observe the dynamic distribution and clearance of the contrast agent.

-

-

Image Analysis:

-

Analyze the images by drawing regions of interest (ROIs) over specific organs or tissues.

-

Measure the signal intensity enhancement in the ROIs at each time point relative to the pre-contrast images.

-

Plot the signal enhancement over time to assess the pharmacokinetics of Mn(II)-DO3A.

-

Visualizations

Caption: Workflow for the synthesis of Mn(II)-DO3A.

Caption: Workflow for T1 relaxivity measurement.

References

- 1. Synthesis and Evaluation of Nanoglobular Macrocyclic Mn(II) Chelate Conjugates As Non-Gadolinium(III) MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents | EurekAlert! [eurekalert.org]

- 3. A Neutral and Stable Macrocyclic Mn(II) Complex for MRI Tumor Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mriquestions.com [mriquestions.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mn(II)-DO3A in Targeted In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manganese-based contrast agents are gaining significant interest as alternatives to gadolinium-based agents for magnetic resonance imaging (MRI) and as novel agents for positron emission tomography (PET) when using manganese radioisotopes like ⁵²Mn.[1][2][3] The chelator 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) is a versatile platform for developing these agents. When complexed with Mn(II), DO3A forms a stable complex that can be conjugated to various targeting biomolecules, enabling targeted imaging of specific biological processes in vivo.[4][5]

The long half-life of ⁵²Mn (5.6 days) makes it particularly suitable for radiolabeling macromolecules like monoclonal antibodies, which have slow biological clearance, allowing for imaging at extended time points.[4][5][6][7] This document provides an overview of the applications and detailed protocols for using Mn(II)-DO3A conjugates in targeted imaging studies.

Principle of Targeted Imaging with Mn(II)-DO3A

Targeted imaging with Mn(II)-DO3A conjugates relies on the stable chelation of manganese (either paramagnetic Mn²⁺ for MRI or a radioactive isotope like ⁵²Mn for PET) by the DO3A macrocycle. A bifunctional version of the chelator, often with a reactive linker, is covalently attached to a targeting moiety (e.g., an antibody, peptide, or small molecule). This entire construct is then administered in vivo. The targeting moiety directs the manganese complex to a specific biological target, such as a cell surface receptor overexpressed on tumor cells. The accumulation of the manganese agent at the target site allows for visualization and quantification using the respective imaging modality (PET or MRI).

Applications in Targeted Imaging

Mn(II)-DO3A conjugates have been successfully employed in various preclinical targeted imaging applications:

-

Oncology: Targeting overexpressed receptors on cancer cells is a primary application. For example, ⁵²Mn-labeled trastuzumab (an antibody targeting HER2) has been used for PET imaging of HER2-positive tumors.[6][7][8] Similarly, peptides targeting the somatostatin receptor 2 (SSTR2), which is overexpressed in neuroendocrine tumors, have been labeled with ⁵²Mn for tumor imaging.[9][10]

-

Dual-Modality PET/MRI: The use of ⁵²Mn, a positron emitter, along with the paramagnetic properties of the manganese ion, opens the door for dual-modality PET/MRI studies.[1] This allows for the high sensitivity and quantification of PET to be combined with the high spatial resolution of MRI.

Experimental Protocols